molecular formula C9H10O2 B112057 2-Hydroxy-3,6-dimethylbenzaldehyde CAS No. 1666-04-2

2-Hydroxy-3,6-dimethylbenzaldehyde

Cat. No. B112057
CAS RN: 1666-04-2
M. Wt: 150.17 g/mol
InChI Key: WTHUWXPBPNTSHJ-UHFFFAOYSA-N
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Description

“2-Hydroxy-3,6-dimethylbenzaldehyde” is a chemical compound with the CAS number 1666-04-2 . It has a molecular weight of 150.18 and a linear formula of C9H10O2 . It is a solid substance that is stored in an inert atmosphere at 2-8°C .


Molecular Structure Analysis

The molecular structure of “2-Hydroxy-3,6-dimethylbenzaldehyde” is represented by the formula C9H10O2 . This indicates that it consists of 9 carbon atoms, 10 hydrogen atoms, and 2 oxygen atoms .


Physical And Chemical Properties Analysis

“2-Hydroxy-3,6-dimethylbenzaldehyde” is a solid substance that is stored in an inert atmosphere at 2-8°C . It has a molecular weight of 150.18 .

Scientific Research Applications

  • Catalytic Oxidation and Pharmaceutical Applications :

    • Boldron et al. (2005) discussed the selective oxidation of aromatic methyl groups, crucial for producing hydroxybenzaldehydes used in the pharmaceutical and perfume industries. This study highlights the role of compounds like 4-hydroxy-3,5-dimethylbenzaldehyde (HDB) as valuable intermediates in drug preparation (Boldron et al., 2005).
  • Natural Occurrence and Potential Applications :

    • Shao et al. (2009) isolated new benzaldehyde derivatives, including 2,4-dihydroxy-3,6-dimethylbenzaldehyde, from a mangrove fungus. This study suggests potential applications in natural product chemistry and bioactive compound discovery (Shao et al., 2009).
  • Atmospheric Chemistry and Environmental Implications :

    • Clifford and Wenger (2006) investigated the reactions of hydroxyl radicals with dimethylbenzaldehydes, including 2,3-dimethylbenzaldehyde. Their research contributes to understanding atmospheric chemistry and environmental impact (Clifford & Wenger, 2006).
  • Metal Extraction Processes :

    • Stepniak-Biniakiewicz and Szymanowski (1981) explored the use of 2-Hydroxy-5-alkylbenzaldehyde oximes for copper extraction from acidic sulfate solutions. This showcases applications in metallurgy and hydrometallurgy (Stepniak-Biniakiewicz & Szymanowski, 1981).
  • Biocatalysis and Industrial Chemistry :

    • Bühler et al. (2003) demonstrated the use of a whole-cell biocatalytic system for the oxidation of pseudocumene to 3,4-dimethylbenzaldehyde, indicating its potential in industrial chemistry and biotransformation processes (Bühler et al., 2003).
  • Pheromone Research and Synthesis :

    • Noguchi et al. (1997) synthesized 2-Hydroxy-6-methylbenzaldehyde, an alarm and sex pheromone component of astigmatid mites. This highlights its role in chemical ecology and pheromone research (Noguchi et al., 1997).

Safety And Hazards

The safety information for “2-Hydroxy-3,6-dimethylbenzaldehyde” indicates that it has the following hazard statements: H302-H315-H319-H335 . This means it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The recommended precautionary statements are P261-P305+P351+P338, which advise avoiding breathing dust, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

2-hydroxy-3,6-dimethylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2/c1-6-3-4-7(2)9(11)8(6)5-10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTHUWXPBPNTSHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356060
Record name 2-hydroxy-3,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxy-3,6-dimethylbenzaldehyde

CAS RN

1666-04-2
Record name 2-hydroxy-3,6-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356060
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-Dimethylsalicylaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

6-Hydroxy-2,5-dimethylbenzaldehyde was prepared by the method of Example 104 Step 1 except that 2,5-dimethylphenol was used as the starting phenol.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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